![molecular formula C7H3BrF3N3 B083813 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine CAS No. 13577-72-5](/img/structure/B83813.png)
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C7H3BrF3N3. It has a molecular weight of 266.02 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine and its derivatives has been reported in several studies . For instance, one study reported the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The InChI code for 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is 1S/C7H3BrF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) . The structure of this compound has been analyzed using various techniques such as Hirshfeld surface analysis and density functional theory .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine have been studied in the context of developing selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Physical And Chemical Properties Analysis
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a solid compound . It has a molecular weight of 266.02 and its IUPAC name is 6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine .Scientific Research Applications
Pharmaceutical Research
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various compounds that exhibit potential therapeutic effects. For instance, derivatives of this compound have been explored for their antimicrobial properties . The trifluoromethyl group in particular is known for increasing the biological activity of pharmaceuticals, making this compound a significant player in the development of new drugs.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets through processes such as phosphorylation .
Biochemical Pathways
Related compounds have been shown to impact the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) pathway through the process of phosphorylation .
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYUQFRNTGHVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406702 | |
Record name | 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
13577-72-5 | |
Record name | 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13577-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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